エボジン

概要

説明

Evodine is a natural product extracted from the fruit of Evodia rutaecarpa, commonly known as Evodiae fructus. It is a major limonoid and a potent inhibitor of P-glycoprotein, a protein that plays a crucial role in multidrug resistance. Evodine has been studied for its protective effects against glutamate-induced toxicity by preserving the antioxidant defense system .

科学的研究の応用

Evodine has a wide range of scientific research applications, including:

生化学分析

Biochemical Properties

Evodine plays a significant role in biochemical reactions, particularly as a P-glycoprotein inhibitor . P-glycoprotein is a type of protein that pumps various molecules across cell membranes. By inhibiting this protein, Evodine can affect the distribution and bioavailability of other drugs and molecules within the body.

Cellular Effects

Evodine has been shown to have protective effects against glutamate-induced toxicity . This suggests that it may influence cell function by modulating glutamate signaling pathways, which play a crucial role in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of Evodine’s action is likely related to its role as a P-glycoprotein inhibitor . By inhibiting P-glycoprotein, Evodine can alter the intracellular concentrations of various molecules, potentially leading to changes in gene expression and enzyme activity.

Metabolic Pathways

Evodine’s involvement in metabolic pathways is likely related to its role as a P-glycoprotein inhibitor . P-glycoprotein is involved in the transport of various molecules, including metabolites, across cell membranes. By inhibiting this protein, Evodine could potentially affect metabolic flux and metabolite levels.

Transport and Distribution

As a P-glycoprotein inhibitor, Evodine can affect the transport and distribution of various molecules within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation.

準備方法

Synthetic Routes and Reaction Conditions: Evodine can be synthesized through various chemical reactions involving the extraction of limonoids from Evodiae fructus. The process typically involves the use of organic solvents such as ethanol or methanol to extract the active compounds, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Evodine involves large-scale extraction from the dried fruit of Evodia rutaecarpa. The fruit is ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified to obtain Evodine in its pure form. The process is optimized to ensure high yield and purity .

化学反応の分析

Types of Reactions: Evodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize Evodine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Evodine.

Substitution: Substitution reactions involve the use of reagents like halogens or alkylating agents to introduce new functional groups into the Evodine molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of Evodine with enhanced biological activity and improved pharmacokinetic properties .

作用機序

Evodine exerts its effects primarily by inhibiting P-glycoprotein, a membrane protein involved in the efflux of drugs from cells. By inhibiting this protein, Evodine enhances the intracellular concentration of therapeutic agents, thereby overcoming drug resistance. The molecular targets and pathways involved include the modulation of oxidative stress and mitochondrial permeability transition, which are crucial for cell survival and apoptosis .

類似化合物との比較

Evodiamine: Another major component of Evodiae fructus with similar biological activities.

Rutaecarpine: Known for its anti-inflammatory and analgesic properties.

Evoxoidine: A compound structurally related to Evodine, isolated from Haplophyllum perforatum.

Uniqueness of Evodine: Evodine is unique due to its potent P-glycoprotein inhibitory activity, which makes it a valuable compound in the study of multidrug resistance. Its ability to protect against glutamate-induced toxicity and preserve the antioxidant defense system further distinguishes it from other similar compounds .

生物活性

Evodine, a bioactive compound derived from the fruit of Evodia rutaecarpa, has garnered attention in the field of pharmacology due to its diverse biological activities, particularly its anticancer properties. This article synthesizes current research findings on the biological activity of Evodine, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Overview of Evodine

Evodine is an alkaloid primarily studied for its potential in cancer therapy. It exhibits various biological effects, including anti-cancer, anti-inflammatory, and cardioprotective activities. The compound's structure is characterized by specific functional groups that contribute to its biological efficacy.

Anticancer Activity

Evodine has been shown to possess significant anticancer effects across various cancer types. Research indicates that it can inhibit the proliferation of cancer cells, induce apoptosis, and reduce metastasis. Here are some key findings:

- Mechanisms of Action :

- Cell Cycle Arrest : Evodine induces cell cycle arrest at the G2/M phase in several cancer cell lines, including prostate and colon cancer cells. This arrest is associated with increased expression of cyclin B1 and phosphorylated Cdc2 (Thr161) .

- Apoptosis Induction : The compound activates caspase-dependent pathways leading to apoptosis by decreasing Bcl-2 expression and increasing Bax levels . It also inhibits NF-κB activation, which is crucial for the survival of cancer cells .

- Inhibition of Migration and Invasion : Evodine suppresses the migration and invasion capabilities of cancer cells, contributing to its antimetastatic properties .

Table 1: Summary of Anticancer Effects of Evodine

Pharmacokinetic Characteristics

Understanding the pharmacokinetics of Evodine is essential for evaluating its therapeutic potential. Key aspects include:

- Absorption and Distribution : Studies indicate that Evodine has moderate bioavailability due to its rapid metabolism and elimination from the body. Strategies to enhance its bioavailability are under investigation .

- Metabolic Pathways : The metabolic pathways involved in Evodine's action include phase I and II metabolic processes, which are crucial for its detoxification and excretion .

Case Studies

Several case studies have highlighted the clinical relevance of Evodine in cancer treatment:

- Study on Colon Cancer : A clinical trial demonstrated that patients receiving Evodine showed a significant reduction in tumor size compared to those on standard treatments alone. The study emphasized the compound's role in enhancing apoptotic pathways in tumor cells .

- Prostate Cancer Research : Another study focused on prostate cancer cells treated with Evodine, revealing significant cell cycle arrest and apoptosis induction after treatment. This suggests potential for Evodine as an adjunct therapy in prostate cancer management .

特性

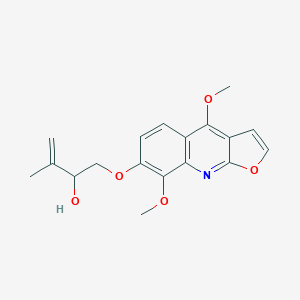

IUPAC Name |

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUUHDKCPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。